molecular formula C11H18N4 B13522210 2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine

2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B13522210
M. Wt: 206.29 g/mol
InChI Key: JMSBGUKOMZSBMF-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a piperazine ring bearing an isopropyl (propan-2-yl) group. This structure confers unique physicochemical and pharmacological properties, as the piperazine moiety enhances solubility and bioavailability, while the pyrimidine ring offers a versatile scaffold for molecular interactions.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C11H18N4/c1-10(2)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h3-5,10H,6-9H2,1-2H3

InChI Key

JMSBGUKOMZSBMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of a piperazine derivative with a pyrimidine derivative. One common method is to react 4-(Propan-2-yl)piperazine with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or dimethyl sulfoxide, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • Compound 20 : 2-(4-(4-(4-Fluorophenyl)butyl)piperazin-1-yl)pyrimidine ()
    • Features a 4-(4-fluorophenyl)butyl chain on piperazine.
    • Lower melting point (54–55°C) compared to thioether/ether analogs, likely due to reduced crystallinity from the flexible alkyl chain .
  • Compound 21 : 2-(4-(3-((4-Fluorophenyl)thio)propyl)piperazin-1-yl)pyrimidine ()
    • Incorporates a thioether linkage.
    • Higher melting point (150–151°C) suggests increased rigidity and intermolecular interactions .
  • Compound 22: 2-(4-(3-(4-Fluorophenoxy)propyl)piperazin-1-yl)pyrimidine () Ether-linked substituent yields a lower melting point (82–83°C), indicating reduced packing efficiency compared to thioether analogs .

Halogenation on the Pyrimidine Ring

  • 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine () Bromine at position 5 increases molecular weight (285.18 g/mol) and introduces steric/electronic effects. Potential for enhanced binding affinity in halogen-sensitive targets (e.g., kinase active sites) .

Positional Isomerism and Hybrid Scaffolds

  • 4-Phenyl-6-(piperazin-1-yl)-2-(propan-2-yl)pyrimidine ()
    • Pyrimidine substitution at positions 4 and 6 alters spatial orientation.
    • The phenyl group at position 4 may enhance lipophilicity and π-π stacking interactions .
  • GDC-0941 () Thieno[3,2-d]pyrimidine scaffold with a morpholino group and piperazine-linked methyl group. Demonstrates potent PI3K inhibition (IC₅₀ < 10 nM), highlighting the impact of fused-ring systems on target selectivity .

Table 1: Comparative Data for Selected Analogs

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference
This compound Base structure 202.26 Not reported Scaffold for receptor modulation
Compound 20 4-(4-Fluorophenyl)butyl on piperazine 314.40 54–55 Moderate crystallinity
Compound 21 3-((4-Fluorophenyl)thio)propyl on piperazine 377.47 150–151 High rigidity, thioether linkage
Compound 22 3-(4-Fluorophenoxy)propyl on piperazine 361.41 82–83 Ether linkage, lower packing
5-Bromo derivative () Bromine at pyrimidine C5 285.18 Not reported Enhanced steric/electronic effects
4-Phenyl-6-piperazinyl analog () Phenyl at C4, piperazine at C6 282.39 Not reported Increased lipophilicity
GDC-0941 () Thieno[3,2-d]pyrimidine-PI3K inhibitor 514.60 Not reported IC₅₀ < 10 nM for PI3Kα

Biological Activity

2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H18_{18}N4_4, with a molecular weight of approximately 206.29 g/mol. The compound features a piperazine moiety attached to a pyrimidine ring, which is crucial for its biological interactions.

Structural Information

PropertyValue
Molecular FormulaC11_{11}H18_{18}N4_4
Molecular Weight206.29 g/mol
SMILESCC(C)N1CCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C11H18N4

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in cellular pathways. It has been shown to modulate the activity of the NF-kB signaling pathway, which plays a significant role in inflammation and immune responses. Additionally, it interacts with acetylcholinesterase, influencing neurotransmitter dynamics within the nervous system.

Biological Activity

Research indicates that this compound exhibits notable antineoplastic (anticancer) properties. It has demonstrated effectiveness in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines. Furthermore, its antimicrobial properties are under investigation, showing potential against specific bacterial strains.

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines, revealing a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of this compound.
  • Antimicrobial Effects : In vitro tests indicated that the compound exhibited inhibitory effects on gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Pharmacological Applications

The compound's pharmacological profile suggests multiple therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing new anticancer therapies.
  • Antimicrobial Agent : The observed antimicrobial activity opens avenues for research into treating bacterial infections.

Safety and Toxicity

Preliminary toxicity studies have indicated that this compound does not exhibit acute toxicity at high doses in animal models, suggesting a favorable safety profile for further development .

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